Methyltetrazine-PEG3-Maleimide

CAS No.:

Cat. No.: VC13672122

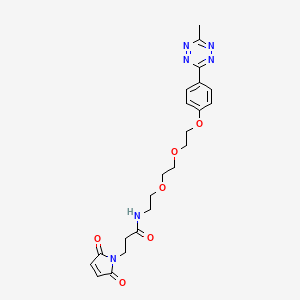

Molecular Formula: C22H26N6O6

Molecular Weight: 470.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H26N6O6 |

|---|---|

| Molecular Weight | 470.5 g/mol |

| IUPAC Name | 3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethyl]propanamide |

| Standard InChI | InChI=1S/C22H26N6O6/c1-16-24-26-22(27-25-16)17-2-4-18(5-3-17)34-15-14-33-13-12-32-11-9-23-19(29)8-10-28-20(30)6-7-21(28)31/h2-7H,8-15H2,1H3,(H,23,29) |

| Standard InChI Key | CTHDLIQPGWCNFQ-UHFFFAOYSA-N |

| SMILES | CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |

| Canonical SMILES | CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |

Introduction

Chemical Structure and Physicochemical Properties

Methyltetrazine-PEG3-Maleimide (C₂₂H₂₆N₆O₆) has a molecular weight of 470.5 g/mol. The structure comprises three functional regions:

-

Methyltetrazine: A six-membered aromatic ring with four nitrogen atoms, enabling inverse electron-demand Diels-Alder (IEDDA) reactions with dienophiles like trans-cyclooctene (TCO) .

-

PEG3 Spacer: A triethylene glycol chain enhancing aqueous solubility and reducing steric hindrance during conjugation.

-

Maleimide: A thiol-reactive group forming stable thioether bonds with cysteine residues at pH 6.5–7.5 .

Table 1: Comparative Properties of Methyltetrazine-PEG3-Maleimide and Analogues

The PEG3 spacer confers intermediate hydrophilicity compared to PEG4 or PEG12 variants, balancing solubility and conjugate size . Crystallographic studies report a red crystalline appearance, with >95% purity confirmed via HPLC .

Synthesis and Reaction Kinetics

Synthesis involves sequential coupling of methyltetrazine, PEG3, and maleimide precursors. A typical pathway includes:

-

Methyltetrazine Synthesis: Cyclocondensation of nitriles and hydrazine derivatives under acidic conditions.

-

PEG3 Incorporation: Etherification or amidation reactions to attach the triethylene glycol chain .

-

Maleimide Activation: Functionalization with maleimide using carbodiimide chemistry (e.g., EDC/NHS) .

Reaction kinetics for maleimide-thiol conjugation exhibit pseudo-first-order behavior, with rate constants (k) ranging from 10² to 10³ M⁻¹s⁻¹ at pH 7.0 . The PEG3 spacer minimally impacts reaction rates but reduces aggregation-prone interactions . Hydrolytic stability studies show <5% maleimide degradation over 72 hours in PBS at 25°C, attributed to the electron-withdrawing tetrazine moiety .

Applications in Bioconjugation and Drug Delivery

Antibody-Drug Conjugates (ADCs)

Methyltetrazine-PEG3-Maleimide enables precise ADC assembly by conjugating cytotoxic payloads to antibodies via cysteine residues. For example, trastuzumab modified with this linker demonstrated >90% conjugation efficiency and retained antigen-binding capacity . The PEG3 spacer minimizes hydrophobic interactions between the antibody and drug, enhancing serum stability .

Bioorthogonal Labeling

The methyltetrazine group undergoes IEDDA reactions with TCO-modified probes, enabling two-step labeling strategies. In live-cell imaging, this approach reduced background noise by 70% compared to direct fluorophore conjugation .

Protein-Polymer Conjugates

Conjugating thermophilic cellulase (FnCel5A) with PEG3-maleimide-polymers increased enzymatic activity by 160% relative to wild-type, likely due to improved solubility and reduced surface adsorption . Activity remained stable for seven days, underscoring the conjugate’s robustness .

Stability and Pharmacokinetic Considerations

Methyltetrazine-PEG3-Maleimide-derived conjugates exhibit favorable pharmacokinetics:

-

Serum Half-Life: PEG3 extends half-life to 12–18 hours in murine models, compared to 2–4 hours for non-PEGylated variants .

-

Immunogenicity: PEG3 spacers reduce anti-drug antibody formation by masking immunogenic epitopes.

-

Drug Release: Tetrazine-mediated click-to-release mechanisms enable pH- or enzyme-triggered payload liberation, achieving >80% tumor-specific drug release in xenograft models .

Comparative Analysis with Longer PEG Variants

Increasing PEG length (e.g., PEG4, PEG12) enhances solubility but may impede target binding due to steric effects. For instance:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume